molecular formula C9H12N2O2 B1401228 2-(4-Amino-2-methylphenoxy)acetamide CAS No. 861294-91-9

2-(4-Amino-2-methylphenoxy)acetamide

Cat. No. B1401228
M. Wt: 180.2 g/mol
InChI Key: GRKZKYXTUURWPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical techniques and computational chemistry applications . For instance, a compound “N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide” was synthesized and characterized by different spectroscopic techniques and its structure was confirmed by X-ray diffraction (XRD) studies .


Molecular Structure Analysis

The molecular structure of “2-(4-Amino-2-methylphenoxy)acetamide” can be represented by the formula C9H12N2O3 . It contains a total of 26 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), 1 primary amine (aromatic), and 2 ethers (aromatic) .

properties

IUPAC Name

2-(4-amino-2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5,10H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKZKYXTUURWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-2-methylphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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